molecular formula C16H17N5O2 B2527358 Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate CAS No. 880799-53-1

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate

Cat. No. B2527358
CAS RN: 880799-53-1
M. Wt: 311.345
InChI Key: CHZJCWMZTNJCJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves condensation reactions. For instance, a novel derivative was synthesized by condensing 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, leading to a compound with a triazolopyrimidine ring . Another approach involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature . Additionally, an efficient additive, 4,4'-trimethylenedipiperidine, was introduced for the eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrating a green chemistry approach .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as X-ray single crystal diffraction (XRD), 1H NMR, 13C NMR, and IR spectroscopy . Density Functional Theory (DFT) calculations were also employed to compare the geometrical parameters and spectral data with those obtained from experimental methods . The intermolecular contacts and molecular surfaces were further investigated using Hirshfeld surface analysis and Electrostatic Potential (ESP) maps .

Chemical Reactions Analysis

The triazolopyrimidine derivatives exhibit reactivity that allows for further chemical transformations. For example, the reaction of the amino-imino derivative with electrophilic reagents led to the formation of new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions expand the chemical diversity of the triazolopyrimidine scaffold and open up possibilities for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the triazolopyrimidine derivatives, such as solubility, thermal stability, and melting point, were influenced by the introduction of different substituents on the ring system. The use of the additive 4,4'-trimethylenedipiperidine in the synthesis of these derivatives highlighted properties such as low toxicity, nonflammability, and high thermal stability, which are advantageous for green chemistry applications . The antibacterial activity of these compounds was evaluated against various microbial strains, with some derivatives showing promising results in terms of minimum inhibitory concentration (MIC) .

Scientific Research Applications

Spectral and Molecular Docking Analyses

The spectral and molecular docking analyses of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a compound with a similar core structure, were conducted. This study included FT-IR, 1H, and 13C NMR, and UV–Vis spectral analyses, along with DFT/B3LYP theoretical calculations. Molecular docking studies suggested its potential as a cancer treatment inhibitor due to favorable binding energy and adherence to protein active sites (Sert et al., 2020).

Synthesis of Heterocyclic Systems

Research on the synthesis of heterocyclic systems using compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has demonstrated the versatility of these compounds in organic synthesis. Such studies contribute to the development of novel compounds with potential applications in medicinal chemistry and drug development (Toplak et al., 1999).

Facile Synthesis of Derivatives

The compound ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) has been used for synthesizing ring-fused derivatives. This showcases the role of such compounds in facilitating the synthesis of complex heterocyclic structures, contributing to the exploration of new chemical entities with potential pharmacological activities (Kanno et al., 1991).

Novel Derivatives and Antibiotic Synthesis

The synthesis of novel derivatives and antibiotics, such as the triazolopyrimidine antibiotic essramycin, highlights the significance of these compounds in the discovery and development of new therapeutic agents. This research underlines the potential of ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate analogs in contributing to the pharmaceutical industry (Battaglia & Moody, 2010).

Antimicrobial and Antifungal Activities

The investigation of new 1,2,4-triazole derivatives for their antimicrobial and antifungal activities exemplifies the potential health applications of these compounds. Such studies are crucial for the development of new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Hassan, 2013).

properties

IUPAC Name

ethyl 4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)18-15-19-16-17-10(2)9-11(3)21(16)20-15/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJCWMZTNJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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